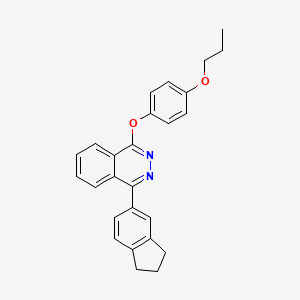

![molecular formula C21H25N3O B2410272 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide CAS No. 696599-59-4](/img/structure/B2410272.png)

2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide, also known as MMB-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the well-known cannabinoid, THC, found in marijuana. However, MMB-2201 is much more potent and has a longer duration of action. In

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

β-Lithiations of Carboxamides : A study demonstrated the synthesis of β-substituted-α,β-unsaturated amides from N-Methyl-2-methyl-3-(benzotriazol-1-yl)propanamide, highlighting a method for generating monosubstituted products and a lactam via alkylated derivatives. This work contributes to the understanding of synthetic pathways involving carboxamides (Katritzky, Szajda, & Lam, 1993).

Biological Activities

Antimicrobial and Cytotoxic Properties : Research on benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effect against various cancer cell lines, suggesting potential therapeutic applications. The complexes showed substantial DNA binding ability, indicating a mechanism of action through intercalation (Paul et al., 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .

Mode of Action

Fentanyl analogs bind to the μ-opioid receptor, triggering a series of downstream effects .

Biochemical Pathways

The metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation, and o -methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have similar effects, such as analgesia, sedation, and respiratory depression, among others .

Propriétés

IUPAC Name |

2-methyl-N-[2-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZFDMOFHFYOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410209.png)